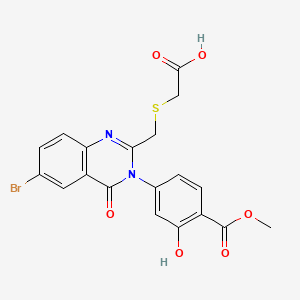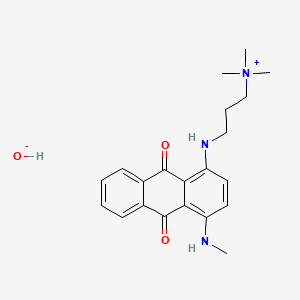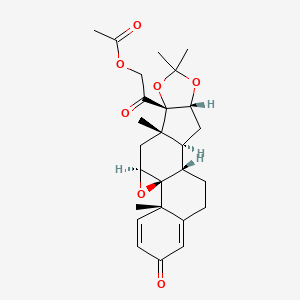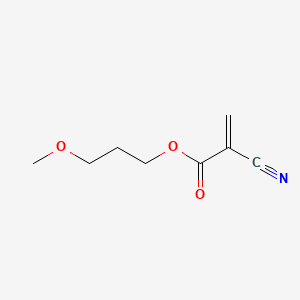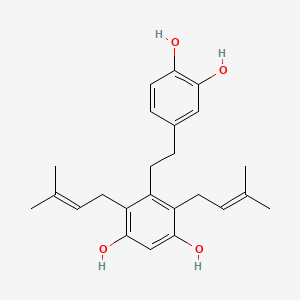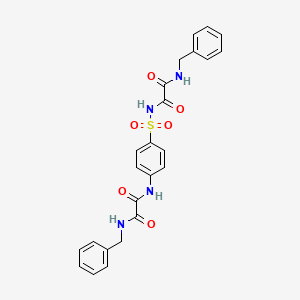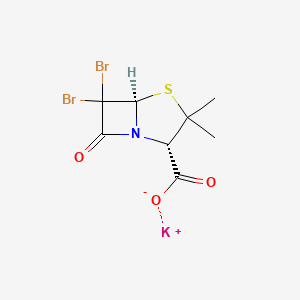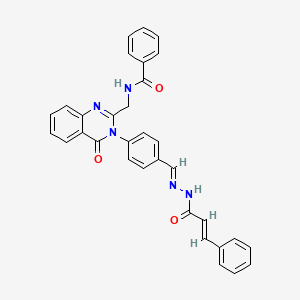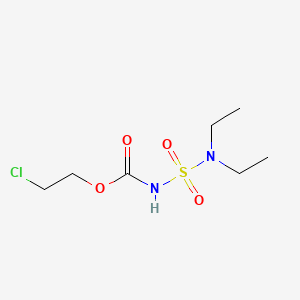
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamate group, a sulfonyl group, and a chloroethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of diethylamine with a sulfonyl chloride to form the diethylamino sulfonyl intermediate. This intermediate is then reacted with 2-chloroethanol in the presence of a base to form the final ester product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroethyl group.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids or bases can facilitate hydrolysis.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions include substituted carbamates, hydrolyzed carbamic acids, and various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The sulfonyl group can also interact with nucleophilic sites on proteins, modifying their function. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the diethylamino sulfonyl group.
Diethylamino sulfonyl chloride: Contains the diethylamino sulfonyl group but lacks the carbamate and chloroethyl ester groups.
Ethyl carbamate: Contains the carbamate group but lacks the sulfonyl and chloroethyl groups.
Uniqueness
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87708-07-4 |
|---|---|
Molekularformel |
C7H15ClN2O4S |
Molekulargewicht |
258.72 g/mol |
IUPAC-Name |
2-chloroethyl N-(diethylsulfamoyl)carbamate |
InChI |
InChI=1S/C7H15ClN2O4S/c1-3-10(4-2)15(12,13)9-7(11)14-6-5-8/h3-6H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
YGGQSDRSXJQXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


